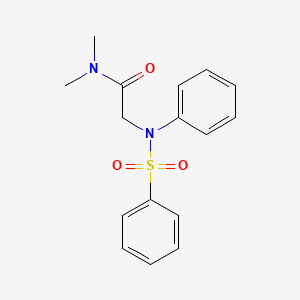

N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide

Description

N,N-Dimethyl-2-(N-phenylbenzenesulfonamido)acetamide is a sulfonamide-functionalized acetamide derivative characterized by an N,N-dimethylacetamide backbone with a phenylbenzenesulfonamido group at the 2-position. These compounds are pivotal in intramolecular C-H insertion reactions, enabling the synthesis of heterocyclic frameworks like dihydrobenzoisothiazoles . The sulfonamide moiety enhances electrophilicity, facilitating catalytic transformations under conditions involving Cu(acac)₂, with yields exceeding 90% .

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-17(2)16(19)13-18(14-9-5-3-6-10-14)22(20,21)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOFVFCBLAIDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide typically involves the reaction of N-phenylbenzenesulfonamide with dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide is often scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The electronic and steric properties of substituents significantly influence reactivity and physical characteristics. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonamido, nitro) enhance electrophilicity, aiding cyclization reactions (e.g., ).

- Fluorinated substituents () improve metabolic stability and lipophilicity, critical for pharmaceutical applications.

- Bulky groups (e.g., imidazolone in 4a) reduce conformational flexibility, affecting reactivity .

Key Observations :

Structural and Conformational Studies

- N,N-Dimethylacetamide derivatives (): Halogen substituents (Cl, F) increase rotational barriers, affecting molecular rigidity and interaction with biological targets .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Intermolecular H-bonding (C–H⋯O) stabilizes crystal packing, relevant for material design .

Biological Activity

N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide is a sulfonamide compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.

N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide is characterized by its sulfonamide functional group, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in several chemical reactions, including oxidation, reduction, and substitution reactions, which can affect its biological activity.

The primary mechanism of action for N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide involves its role as an enzyme inhibitor . It binds to the active sites of certain enzymes, effectively blocking their catalytic activity. This inhibition can alter metabolic pathways and has implications for various therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical biochemical pathways. For example, it has been shown to reduce mRNA levels in influenza virus-infected cells, suggesting a role in viral replication inhibition . The compound's effectiveness varies based on concentration and the specific enzyme being targeted.

2. Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide. In repeated dose toxicity studies on rats, it was found that the no observed adverse effect levels (NOAELs) were established at 100 mg/kg bw/day for males and 300 mg/kg bw/day for females, indicating a relatively safe profile at lower doses . However, higher doses resulted in observable adverse effects such as liver cell degeneration.

3. Case Studies

A notable case study involved a 32-year-old male who experienced severe health effects following accidental exposure to a solution containing this compound. The exposure led to confusion, hallucinations, and liver damage, emphasizing the need for caution in handling this chemical .

Data Table: Summary of Biological Activities

Research Applications

N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide has diverse applications across several fields:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Investigated for its role in enzyme inhibition and protein interactions.

- Medicine : Explored as an intermediate in pharmaceutical synthesis with potential therapeutic effects.

Q & A

Q. How can the synthesis of N,N-dimethyl-2-(N-phenylbenzenesulfonamido)acetamide be optimized to achieve high yield and purity?

Methodological Answer:

- Reaction Conditions : Use polar aprotic solvents (e.g., dichloromethane or ethanol) under reflux to enhance reaction efficiency. Control temperature (typically 60–100°C) to prevent side reactions, and employ catalysts like palladium or copper for coupling steps .

- Purification : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography or recrystallization from ethanol/water mixtures to remove unreacted sulfonamide precursors or byproducts .

- Yield Optimization : Stepwise addition of reagents (e.g., benzenesulfonyl chloride) and extended reaction times (12–24 hours) improve conversion rates .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify the presence of dimethylamino ( 2.8–3.2 ppm), sulfonamide ( 7.3–7.8 ppm aromatic protons), and acetamide carbonyl ( 165–170 ppm) groups. Compare with computed NMR data from density functional theory (DFT) to resolve ambiguities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 357.12 for ) and fragments corresponding to sulfonamide cleavage .

- X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles, particularly the sulfonamide S–N and acetamide C–O bonds .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts : Unreacted N-phenylbenzenesulfonamide or over-alkylated derivatives. Mitigate via stoichiometric control of dimethylaminoacetamide and slow addition of alkylating agents .

- Solvent Residues : Traces of dichloromethane or ethanol detected via gas chromatography (GC). Remove via vacuum drying or lyophilization .

- Oxidative Degradation : Protect light-sensitive intermediates (e.g., sulfonamides) by conducting reactions under inert atmospheres (N/Ar) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonamide group in this compound during functionalization?

Methodological Answer:

- Electrophilic Activation : The sulfonamide sulfur acts as an electrophilic center, enabling nucleophilic substitution. For example, Lewis acids (e.g., SnCl) polarize the S–N bond, facilitating thioether or sulfone formation .

- Cycloaddition Pathways : Under acidic conditions, the sulfonamide can participate in polar cycloadditions to form heterocycles (e.g., benzothiopyrans), as observed in analogous systems .

- Computational Modeling : Use DFT to map transition states and activation energies for sulfonamide-mediated reactions, validating experimental kinetics .

Q. How can computational methods (e.g., DFT, molecular docking) elucidate this compound’s potential biological interactions?

Methodological Answer:

- DFT Studies : Optimize the compound’s geometry at the B3LYP/6-311G++(d,p) level to calculate frontier molecular orbitals (FMOs), electrostatic potential (ESP), and nonlinear optical (NLO) properties. Compare with zolpidem analogs to predict binding affinity .

- Molecular Docking : Dock the compound into target receptors (e.g., GABA or 5-HT) using AutoDock Vina. Analyze hydrogen bonding (e.g., sulfonamide O with Arg residues) and hydrophobic interactions (dimethylamino group with Phe/Tyr) .

- MD Simulations : Run 100-ns simulations to assess stability in binding pockets and identify conformational flexibility .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer:

- Comparative Analysis : Cross-reference NMR/MS data with structurally validated analogs (e.g., N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzothiazin-2-yl)thio)acetamide) to identify systematic shifts in sulfonamide or acetamide peaks .

- Isotopic Labeling : Synthesize - or -labeled derivatives to assign overlapping signals in crowded spectral regions .

- Dynamic NMR : Resolve rotameric equilibria (e.g., hindered rotation around the sulfonamide S–N bond) by variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.